Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[55]undecan-3-yl)methanone is a complex organic compound that features a spirocyclic structure with multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the pyrazine and pyridine rings: These heterocyclic rings can be introduced through nucleophilic substitution or cross-coupling reactions.
Final functionalization: The methanone group is typically introduced in the last step through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its multiple nitrogen atoms and heterocyclic rings make it a versatile ligand for binding to proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanol: This compound differs by the presence of a methanol group instead of a methanone group.
Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)ethanone: This compound has an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of Pyrazin-2-yl(9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone lies in its spirocyclic structure and the presence of multiple nitrogen atoms. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
pyrazin-2-yl-[9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(18-15-22-9-10-23-18)25-13-5-20(6-14-25)3-11-24(12-4-20)16-17-1-7-21-8-2-17/h1-2,7-10,15H,3-6,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWVGRNVNUQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.